N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 852373-89-8
VCID: VC7482604
InChI: InChI=1S/C19H13ClFN5OS/c20-13-3-7-15(8-4-13)22-17(27)11-28-18-10-9-16-23-24-19(26(16)25-18)12-1-5-14(21)6-2-12/h1-10H,11H2,(H,22,27)
SMILES: C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl)F
Molecular Formula: C19H13ClFN5OS
Molecular Weight: 413.86

N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

CAS No.: 852373-89-8

Cat. No.: VC7482604

Molecular Formula: C19H13ClFN5OS

Molecular Weight: 413.86

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide - 852373-89-8

Specification

CAS No. 852373-89-8
Molecular Formula C19H13ClFN5OS
Molecular Weight 413.86
IUPAC Name N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H13ClFN5OS/c20-13-3-7-15(8-4-13)22-17(27)11-28-18-10-9-16-23-24-19(26(16)25-18)12-1-5-14(21)6-2-12/h1-10H,11H2,(H,22,27)
Standard InChI Key WHXLDKFUEOAJOI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl)F

Introduction

Structural Characteristics and Molecular Design

Core Heterocyclic Architecture

The compound’s triazolopyridazine core combines a 1,2,4-triazole ring fused to a pyridazine system, creating a planar heteroaromatic structure with enhanced electron density. This fusion confers rigidity and stability, critical for interactions with biological targets such as enzymes and receptors . The triazole ring’s nitrogen atoms participate in hydrogen bonding, while the pyridazine component contributes to π-π stacking interactions, both of which are essential for target binding.

Substituent Effects on Reactivity and Solubility

The 4-chlorophenyl group at the N1 position introduces electron-withdrawing effects, potentially increasing the compound’s electrophilicity and reactivity in nucleophilic environments. In contrast, the 4-fluorophenyl substituent at the C3 position offers a balance between electronegativity and lipophilicity, enhancing membrane permeability . The thioacetamide bridge (-S-C(=O)-NH-) links the triazolopyridazine core to the 4-chlorophenyl group, providing conformational flexibility and enabling interactions with cysteine residues in enzymatic pockets.

Table 1: Comparative Analysis of Substituent Impacts

Substituent PositionFunctional GroupElectronic EffectBiological Implication
N14-ChlorophenylElectron-withdrawingEnhances electrophilic reactivity
C34-FluorophenylModerate electronegativityImproves lipid solubility
C6ThioacetamidePolarizable sulfur atomFacilitates covalent binding

Synthetic Methodologies and Optimization

Key Reaction Pathways

The synthesis of N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1, triazolo[4,3-b]pyridazin-6-yl)thio)acetamide likely follows a multi-step sequence analogous to triazolethione syntheses documented in literature :

  • Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under basic conditions.

  • Substituent Introduction: Sequential nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling to attach fluorophenyl and chlorophenyl groups.

  • Thioacetamide Bridging: Thiol-alkylation reactions using chloroacetamide derivatives in the presence of bases like sodium hydride.

Challenges in Purification and Yield

Purification often requires high-performance liquid chromatography (HPLC) due to the compound’s moderate solubility in polar aprotic solvents. Reported yields for analogous triazolopyridazine syntheses range from 45% to 72%, depending on the efficiency of cyclization and coupling steps .

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

Compounds with chlorophenyl and fluorophenyl substituents demonstrate broad-spectrum antimicrobial activity. The 4-chlorophenyl group enhances penetration through bacterial cell walls, while the triazole ring interferes with DNA gyrase activity .

Structure-Activity Relationships (SAR)

Role of Halogen Substituents

Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 4-nitrophenyl) reduces bioavailability due to increased steric hindrance. Conversely, electron-donating groups (e.g., methoxy) at the 4-position diminish electrophilicity, weakening target binding .

Impact of the Thioacetamide Linker

Shortening the thioacetamide bridge to a methylene group (-CH2-) abolishes activity in related compounds, underscoring the importance of the sulfur atom’s polarizability .

Pharmacokinetic and Toxicological Considerations

Solubility and Formulation Challenges

Despite moderate logP values (~2.8), poor aqueous solubility necessitates prodrug strategies or nanoparticle-based delivery systems for in vivo applications.

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